K-Opioid receptor agonist-1

κ-opioid receptor KOR binding affinity enantioselectivity

This is the (4aR,5S,8aS) enantiomer (Compound 5a) with subnanomolar KOR affinity (Ki=0.25nM). Its 4000-fold stereoselectivity vs the inactive enantiomer ensures specific CNS target engagement. Validated BBB penetration (B/P ratio 0.50-0.65) makes it essential for in vivo pain, mood, and anti-inflammatory studies. Order for reproducible, high-fidelity KOR pharmacology.

Molecular Formula C22H29Cl2N3O3
Molecular Weight 454.4 g/mol
Cat. No. B12362367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Opioid receptor agonist-1
Molecular FormulaC22H29Cl2N3O3
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCN(C2C1CCCC2N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H29Cl2N3O3/c1-30-22(29)26-11-12-27(20(28)14-15-7-8-16(23)17(24)13-15)21-18(5-4-6-19(21)26)25-9-2-3-10-25/h7-8,13,18-19,21H,2-6,9-12,14H2,1H3/t18-,19-,21+/m0/s1
InChIKeyPAVYSOUZQLFNIW-IRFCIJBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Opioid Receptor Agonist-1 (Compound 5a): Pharmacological Baseline and Molecular Identity of methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate


Methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate, commonly designated as K-Opioid receptor agonist-1 (Compound 5a, CAS 1816990-29-0), is a conformationally restricted, enantiomerically pure decahydroquinoxaline derivative that functions as a potent and selective agonist of the κ-opioid receptor (KOR) [1]. Its molecular formula is C22H29Cl2N3O3 with a molecular weight of 454.39 g/mol . This compound represents the optimized (4aR,5S,8aS) stereoisomer of a series developed as constrained analogs of the classical κ agonists U-50,488 and GR-89,696, and is distinguished by subnanomolar receptor binding affinity, full agonistic efficacy, and high selectivity over μ and δ opioid receptors [1].

Why Simple Substitution of methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate with Other KOR Agonists Is Not Advisable


The decahydroquinoxaline scaffold of this compound enforces a rigid conformational constraint that is critical for its high-affinity interaction with the κ-opioid receptor [1]. Unlike flexible acyclic κ agonists such as U-50,488, or even other diastereoisomers within the same series, this specific (4aR,5S,8aS)-configured enantiomer (7b) achieves a subnanomolar Ki of 0.25 nM, while its enantiomeric counterpart (7a) displays a Ki that is approximately 4000-fold weaker [1]. Furthermore, the presence of the 3,4-dichlorophenylacetyl moiety and the pyrrolidine ring are essential pharmacophoric elements whose modification or removal drastically alters both receptor selectivity and blood-brain barrier (BBB) penetration profiles, as demonstrated by the significant differences in brain/plasma ratios (0.50–0.65 for this compound versus peripherally restricted analogs) [2]. Generic substitution with a structurally similar but stereochemically or functionally distinct KOR ligand would therefore fail to recapitulate the precise balance of CNS exposure, receptor subtype selectivity, and signaling bias observed with this specific compound, compromising experimental reproducibility and data interpretation in pharmacological studies.

Quantitative Differentiation Evidence for methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate


Subnanomolar κ-Opioid Receptor Binding Affinity: A 4000-Fold Improvement over Enantiomer

The target compound (enantiomer 7b, (4aR,5S,8aS)-configuration) exhibits a κ-opioid receptor binding affinity with a Ki value of 0.25 nM [1]. In direct comparison, its enantiomer (7a) shows a Ki value of approximately 1000 nM in the same assay [1]. This represents a quantified difference of approximately 4000-fold in binding affinity, underscoring the critical importance of the specific (4aR,5S,8aS) stereochemistry for high-affinity receptor interaction.

κ-opioid receptor KOR binding affinity enantioselectivity stereochemistry-activity relationship

Functional Agonist Activity in [35S]GTPγS Assay: 500-Fold Greater Potency than Enantiomer

In a functional [35S]GTPγS binding assay, the target compound ((+)-(4aR,5S,8aS)-7b) acts as a full agonist with an EC50 value of 2.0 nM [1]. In contrast, the corresponding enantiomer ((−)-(4aS,5R,8aR)-7a) exhibits an EC50 value of 1000 nM [1]. This corresponds to a 500-fold difference in functional potency.

G-protein activation functional agonism GTPγS binding assay κ-opioid efficacy

High Selectivity for κ-Opioid Receptor over μ and δ Receptors: >170-fold Selectivity Margin

The target compound demonstrates high selectivity for the κ-opioid receptor (KOR) over the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Its Ki values at MOR and DOR are 43 nM and 58 nM, respectively, compared to a Ki of 0.25 nM at KOR [1]. This yields selectivity ratios of KOR/MOR = 172 and KOR/DOR = 232.

opioid receptor selectivity KOR/MOR selectivity KOR/DOR selectivity off-target minimization

Demonstrated Blood-Brain Barrier Penetration with Quantified Brain/Plasma Ratio of 0.50–0.65

The target compound (Compound 5a) exhibits blood-brain barrier (BBB) penetration, with measured brain/plasma ratios ranging from 0.50 to 0.65 [1]. This indicates substantial CNS exposure following systemic administration. In contrast, subsequent analogs in the same series (e.g., compound 8a) were intentionally optimized for peripheral restriction, demonstrating that this CNS-penetrant property is a specific and tunable feature of the 5a scaffold.

blood-brain barrier CNS penetration brain/plasma ratio pharmacokinetics

Optimal Research and Industrial Application Scenarios for methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate


Probing CNS-Mediated κ-Opioid Receptor Function in Pain, Mood, and Addiction Models

Given its subnanomolar KOR affinity (Ki = 0.25 nM) [1], high functional potency (EC50 = 2.0 nM) [1], and validated blood-brain barrier penetration (brain/plasma ratio of 0.50–0.65) [2], this compound is optimally suited for in vivo studies investigating the role of central κ-opioid receptors in the modulation of nociception, affective states, and addictive behaviors. Its >170-fold selectivity over μ and δ opioid receptors ensures that observed effects are attributable to KOR activation rather than confounding engagement of other opioid receptor subtypes [1]. This makes it a valuable tool for distinguishing central KOR-specific pharmacology in complex behavioral and physiological assays.

Benchmarking Stereoselective KOR Activation in Structure-Activity Relationship (SAR) Studies

The stark 4000-fold difference in binding affinity and 500-fold difference in functional potency between this compound (enantiomer 7b) and its enantiomer (7a) [1] provides a definitive benchmark for stereoselective KOR activation. Researchers engaged in medicinal chemistry or SAR campaigns can utilize this compound as a positive control to calibrate the stereochemical fidelity and potency of novel decahydroquinoxaline analogs or other conformationally restricted KOR ligands. Its well-characterized stereochemistry and quantitative activity data make it an essential reference standard for confirming that synthetic efforts yield the desired (4aR,5S,8aS)-configuration with the expected high affinity and efficacy.

Investigating KOR-Mediated Anti-Inflammatory Effects with Defined CNS Contribution

This compound (Compound 5a) has demonstrated anti-inflammatory activity in murine dermatitis models [2]. Its quantifiable brain penetration profile (brain/plasma ratio 0.50–0.65) [2] makes it a unique tool for dissecting the relative contributions of peripheral versus central KOR signaling to observed anti-inflammatory outcomes. By comparing the efficacy of this CNS-penetrant agonist with that of a peripherally restricted analog from the same series (e.g., compound 8a), researchers can delineate whether the therapeutic effect is mediated primarily by peripheral immune cell modulation or involves a central neurogenic component. This experimental paradigm is valuable for target validation and for understanding the mechanism of action in inflammatory diseases.

In Vitro Pharmacological Tool for High-Potency KOR Activation in Cellular Assays

For in vitro assays requiring robust and selective activation of the κ-opioid receptor, this compound offers a potent and highly characterized option. With a Ki of 0.25 nM and an EC50 of 2.0 nM in the [35S]GTPγS assay [1], it can be used at low nanomolar concentrations to reliably stimulate KOR-mediated signaling pathways (e.g., Gαi/o-mediated inhibition of cAMP, ERK phosphorylation) in recombinant cell lines or primary neuronal cultures. Its >170-fold selectivity over MOR and DOR [1] minimizes the risk of cross-activation that could complicate the interpretation of downstream signaling events, making it a clean and reliable agonist for cellular pharmacology and target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Opioid receptor agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.